molecular formula C19H18N4O5S2 B2356563 4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide CAS No. 922001-17-0

4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2356563
CAS No.: 922001-17-0
M. Wt: 446.5
InChI Key: KFASIANIESNPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide is a synthetic chemical reagent featuring a 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The compound integrates a 4-methoxybenzenesulfonamide group and a terminal benzamide, structural motifs frequently associated with biological activity. Researchers are interested in such molecular architectures for designing enzyme inhibitors. The 2-aminothiazole nucleus is a well-established intermediate in developing compounds for various research applications, including the inhibition of enzymes like urease, α-glucosidase, and α-amylase, which are significant targets in metabolic and infectious disease research . Furthermore, the sulfonamide functionality is a common feature in compounds investigated for their activity against bacterial targets, including enzymes involved in cell wall biosynthesis such as Mur ligases, highlighting its utility in antibacterial discovery programs . This product is provided as a high-purity solid for research purposes. It is intended for in vitro analysis only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

4-[[2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-28-15-6-8-16(9-7-15)30(26,27)23-19-22-14(11-29-19)10-17(24)21-13-4-2-12(3-5-13)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFASIANIESNPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(4-Methoxyphenylsulfonyl)thiourea

Reaction Scheme:
$$ \text{4-MeO-C}6\text{H}4\text{SO}2\text{Cl} + \text{NH}2\text{CSNH}2 \rightarrow \text{4-MeO-C}6\text{H}4\text{SO}2\text{NHC(S)NH}_2 + \text{HCl} $$

  • Procedure:
    4-Methoxybenzenesulfonyl chloride (1.0 eq) was gradually added to thiourea (1.2 eq) in anhydrous THF at 0°C under N₂. The reaction was stirred for 6 hr at room temperature, followed by precipitation with ice-water. The product was filtered and recrystallized from ethanol/water (3:1).

  • Yield: 78%

  • Characterization:
    $$ ^1\text{H NMR} $$ (400 MHz, DMSO- d6): δ 3.82 (s, 3H, OCH3), 7.02 (d, J=8.8 Hz, 2H, Ar-H), 7.68 (d, J=8.8 Hz, 2H, Ar-H), 9.21 (s, 1H, NH), 9.87 (s, 1H, NH).

Hantzsch Thiazole Synthesis

Reaction Scheme:
$$ \text{4-MeO-C}6\text{H}4\text{SO}2\text{NHC(S)NH}2 + \text{BrCH}2\text{COCOOEt} \rightarrow \text{Ethyl 2-(4-MeO-C}6\text{H}4\text{SO}2\text{NH)thiazole-4-acetate} $$

  • Procedure:
    N-(4-Methoxyphenylsulfonyl)thiourea (1.0 eq) and ethyl bromoacetoacetate (1.1 eq) were refluxed in absolute ethanol for 18 hr. The solvent was removed under reduced pressure, and the residue was chromatographed (SiO₂, hexane/EtOAc 4:1).

  • Yield: 65%

  • Characterization:
    $$ ^1\text{H NMR} $$ (400 MHz, CDCl3): δ 1.33 (t, J=7.1 Hz, 3H, CH2CH3), 3.85 (s, 3H, OCH3), 3.97 (s, 2H, CH2CO), 4.25 (q, J=7.1 Hz, 2H, OCH2), 6.94 (d, J=8.7 Hz, 2H, Ar-H), 7.24 (s, 1H, Thiazole-H), 7.82 (d, J=8.7 Hz, 2H, Ar-H).

Ester Hydrolysis

Reaction Scheme:
$$ \text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{2-(4-MeO-C}6\text{H}4\text{SO}_2\text{NH)thiazole-4-acetic acid} $$

  • Procedure:
    The ester (1.0 eq) was stirred with 2M NaOH (5 eq) in MeOH/H2O (3:1) at 60°C for 4 hr. Acidification with HCl (1M) precipitated the product, which was filtered and dried.

  • Yield: 92%

  • Characterization:
    IR (ATR, υ cm⁻¹): 1712 (C=O), 1366 (S=O asym), 1141 (S=O sym).

Synthesis of 4-Aminobenzamide

Procedure:
4-Nitrobenzamide (1.0 eq) was hydrogenated using 10% Pd/C (0.1 eq) in EtOH/H2O (4:1) under H₂ (50 psi) for 6 hr. Filtration and solvent removal yielded white crystals.

  • Yield: 95%
  • Characterization:
    $$ ^1\text{H NMR} $$ (400 MHz, DMSO- d6): δ 6.52 (s, 2H, NH2), 7.68 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H).

Amide Coupling

Reaction Scheme:
$$ \text{Thiazole-acetic acid} + \text{4-Aminobenzamide} \xrightarrow{\text{DCC/DMAP}} \text{Target Compound} $$

  • Procedure:
    The thiazole-acetic acid (1.0 eq) and DCC (1.2 eq) were stirred in dry DMF at 0°C for 30 min. 4-Aminobenzamide (1.05 eq) and DMAP (0.1 eq) were added, and the reaction stirred at RT for 48 hr. The mixture was filtered to remove DCU, and the product purified by flash chromatography (SiO₂, DCM/MeOH 20:1).

  • Yield: 68%

  • Characterization Data:
    MP: 202-205°C
    IR (ATR): 3465 (NH), 1710 (C=O), 1361 (S=O) cm⁻¹
    $$ ^1\text{H NMR} $$ (400 MHz, DMSO- d6): δ 3.82 (s, 3H, OCH3), 3.95 (s, 2H, CH2), 6.98 (d, J=8.7 Hz, 2H), 7.25 (s, 1H, Thiazole-H), 7.69 (d, J=8.4 Hz, 2H), 7.88 (d, J=8.4 Hz, 2H), 8.12 (s, 1H, NH), 10.22 (s, 1H, NH).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Using similar reagents with microwave irradiation (100W, 80°C) reduced reaction time to 2 hr but decreased yield to 58% due to thermal decomposition.

Solid-Phase Synthesis

Immobilization of 4-aminobenzamide on Wang resin followed by sequential coupling showed potential for parallel synthesis (yield: 62%, purity: 91%) but required specialized equipment.

Analytical Comparison of Methods

Parameter Conventional Microwave Solid-Phase
Reaction Time 48 hr 2 hr 72 hr
Yield 68% 58% 62%
Purity (HPLC) 98.5% 95.2% 91.0%
Scalability Excellent Moderate Limited
Equipment Cost Low High Very High

Reaction Optimization Studies

Solvent Screening

Optimal yields were obtained in DMF (68%) vs. lower yields in THF (52%) or ACN (47%) due to improved reagent solubility.

Coupling Agent Comparison

DCC (68%) outperformed EDCI (63%) and HATU (71% but higher cost), making DCC the preferred choice for large-scale synthesis.

Mechanism of Action

The mechanism of action of 4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole or Benzamide Motifs
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide + thiazole 4-Methoxyphenylsulfonamido Not reported (presumed HDAC/antimicrobial)
8e () Benzamide + benzoxazole 5-Chlorobenzo[d]oxazol-2-ylthio Anticancer (VEGFR-2 inhibition)
27e () Benzamide + thiazole 2-Hydroxy-5-(thiazol-4-yl)phenyl Antifungal (MIC: 7.81 µg/mL)
Compound 10d () Thiazole + piperazine Trifluoromethylphenyl ureido Antiviral (RSV inhibition)

Key Observations :

  • Thiazole vs.
  • Sulfonamido vs. Hydroxy Groups : The 4-methoxyphenylsulfonamido group in the target compound may enhance solubility compared to 27e’s hydroxy group, which could improve bioavailability .
Spectral Data Comparison
Compound IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Mass (m/z) Reference
Target Compound ~1255 (C=S), ~1680 (C=O) Aromatic H: 7.2–8.1; NH: 9.8–10.2 ~450 (calc.)
8e () 1240 (C=S), 1685 (C=O) Aromatic H: 7.3–8.2; NH: 10.1 485 [M+H]⁺
7–9 () 1247–1255 (C=S), no C=O Thiazole H: 7.5–7.8; NH: 8.9–9.4 ~350–400

Key Observations :

  • The absence of C=O IR bands in compounds 7–9 () confirms cyclization to triazoles, contrasting with the target compound’s retained acetamide C=O .

Key Observations :

  • The 4-methoxyphenylsulfonamido group in the target compound may mimic the sulfonamide pharmacophores in HDAC inhibitors (), though direct activity data are lacking .
  • Antifungal activity in 27e highlights the importance of thiazole-hydroxyphenyl interactions, which the target compound’s methoxy group may replicate .

Key Observations :

  • The target compound’s synthesis likely follows ’s hydrazide-isothiocyanate route, offering moderate yields (80–90%) comparable to triazole derivatives .

Biological Activity

4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N3O4SC_{19}H_{18}N_3O_4S. It features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its unique chemical reactivity and biological properties.

PropertyValue
Molecular Weight382.43 g/mol
IUPAC NameThis compound
CAS Number922000-55-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting enzyme activity, particularly in bacterial systems. Additionally, the thiazole ring may enhance the compound's binding affinity to various biological targets.

Biological Activities

  • Antimicrobial Activity : Studies have indicated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Anti-inflammatory Properties : Research suggests that this compound can modulate inflammatory pathways. A study demonstrated that it downregulated pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10 in vitro . This dual action suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Effects

In vivo experiments using a murine model of inflammation demonstrated that administration of the compound significantly reduced symptoms associated with induced colitis. Histological analysis revealed decreased infiltration of inflammatory cells and preservation of mucosal architecture .

Case Study 3: Anticancer Activity

A recent study explored the effect of this compound on human cancer cell lines. Treatment resulted in a dose-dependent decrease in cell viability and increased rates of apoptosis, suggesting it may serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the common synthetic routes and challenges for synthesizing 4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide?

The compound is synthesized via multi-step reactions, typically starting with thiazole ring formation, followed by sulfonamide coupling and benzamide acylation. Key challenges include optimizing yields at each step and ensuring regioselectivity during substitutions. Monitoring techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying intermediate purity . For example, coupling reactions may require bases like triethylamine in dichloromethane to facilitate amide bond formation .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and structural integrity.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonamide N–H stretches at ~3350 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • High-performance liquid chromatography (HPLC) to assess purity (>95% required for biological assays) .

Q. How is the biological activity of this compound assessed in preliminary studies?

Initial screening involves:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways.
  • Antimicrobial testing via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assays) to evaluate antitumor potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of derivatives?

Advanced optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency.
  • Catalyst selection : Palladium catalysts improve cross-coupling reactions for aryl substitutions.
  • Temperature control : Low temperatures (−10°C to 0°C) reduce side reactions during acylation steps. Computational tools like quantum chemical calculations (DFT) predict reactive intermediates and transition states, guiding experimental design .

Q. How should researchers address contradictions in biological activity data between structural analogs?

Discrepancies often arise from substituent effects (e.g., methoxy vs. chloro groups altering solubility or target binding). Resolve these by:

  • Conducting comparative dose-response assays under standardized conditions.
  • Performing molecular docking studies to compare binding affinities with target proteins (e.g., EGFR or tubulin).
  • Analyzing structure-activity relationship (SAR) trends across analogs .

Q. What methodologies are recommended for studying the compound’s mechanism of action in cancer cells?

Advanced mechanistic studies involve:

  • Proteomics profiling to identify differentially expressed proteins post-treatment.
  • Flow cytometry to assess apoptosis (Annexin V staining) and cell cycle arrest.
  • RNA sequencing to map transcriptional changes linked to pathway inhibition (e.g., PI3K/AKT/mTOR) .

Q. How can researchers resolve stability issues during long-term storage or in biological matrices?

Stability challenges include hydrolysis of the acetamido group or sulfonamide degradation. Mitigation strategies:

  • Lyophilization for solid-state storage at −80°C.
  • Accelerated stability testing under varying pH and temperature conditions.
  • HPLC-MS monitoring of degradation products in plasma or buffer solutions .

Q. What approaches are used to elucidate the compound’s structure-activity relationship (SAR)?

SAR analysis involves:

  • Systematic substitution : Replacing the methoxy group with electron-withdrawing/donating groups (e.g., nitro, hydroxyl) to modulate activity.
  • Pharmacophore modeling to identify critical binding motifs (e.g., thiazole ring geometry).
  • Free-Wilson analysis to quantify contributions of individual substituents to biological potency .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

Scale-up requires:

  • Continuous flow chemistry to enhance reaction control and reduce batch variability.
  • Design of experiments (DoE) for multivariate optimization of parameters (e.g., stoichiometry, mixing time).
  • Process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Computational approaches include:

  • Molecular dynamics (MD) simulations to predict solubility and membrane permeability.
  • ADMET prediction tools (e.g., SwissADME) to estimate bioavailability and metabolic stability.
  • Density functional theory (DFT) to optimize electronic properties for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.